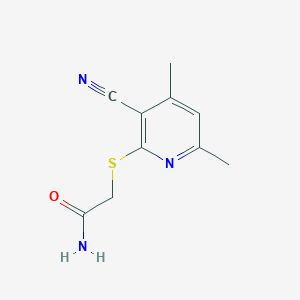

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

Description

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with cyano and methyl groups, linked to an acetamide moiety via a thioether bridge. Its molecular formula is C₁₀H₁₁N₃OS, with a molecular weight of 221.28 g/mol .

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-6-3-7(2)13-10(8(6)4-11)15-5-9(12)14/h3H,5H2,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKDITWOGBNWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide typically involves the reaction of 3-cyano-4,6-dimethyl-2-mercaptopyridine with chloroacetamide. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like acetone. The reaction conditions include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thioacetamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research indicates that compounds similar to 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit tumor growth in various cancer models. The mechanism often involves the inhibition of specific enzymes critical for tumor cell proliferation and survival .

2. Inhibition of Monoamine Oxidase

Monoamine oxidase (MAO) inhibitors are crucial in treating depression and other mood disorders. Compounds derived from similar structures have been investigated for their MAO-A and MAO-B inhibitory activities. In vitro studies suggest that modifications to the chemical structure can enhance inhibitory potency, making these compounds potential candidates for further development as antidepressants .

3. Antimicrobial Properties

There is emerging evidence that thioacetamides, including this compound, possess antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth and potentially serving as a basis for new antibiotic formulations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Variations in substituents on the pyridine ring or modifications on the acetamide group can significantly impact biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased lipophilicity and potential for improved cellular uptake |

| Changing cyano to different functional groups | Altered enzyme inhibition profiles |

Case Studies

Case Study 1: Antitumor Efficacy

In a preclinical study involving human colon cancer models, a compound structurally related to this compound was shown to significantly reduce tumor size when administered orally. The study highlighted the compound's ability to inhibit farnesyltransferase, an enzyme involved in cancer cell signaling pathways .

Case Study 2: MAO Inhibition

A study exploring novel MAO inhibitors identified several analogs of this compound that demonstrated potent inhibitory effects with IC50 values in the low micromolar range. These findings suggest that such compounds could be developed into effective treatments for mood disorders .

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The cyano group and the thioacetamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide with structurally related thioacetamide-pyridine derivatives, emphasizing substituent effects on activity.

Insecticidal Thioacetamide Derivatives

Structure-Activity Relationship (SAR):

- Open-chain vs. Cyclized Forms: Open-chain derivatives (e.g., compound 2 above) exhibit superior insecticidal activity compared to cyclized analogs due to conformational flexibility and retained cyano functionality .

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CN) enhance binding to aphid nicotinic acetylcholine receptors, while bulky styryl groups improve lipophilicity and membrane penetration .

CD73 Inhibitors with Modified Pyridine Cores

Key Insights:

- 4,6-Biaryl Substitutions: Morpholinophenyl groups at the 4,6-positions optimize interactions with CD73’s allosteric pocket, enabling immune modulation .

- Acetamide vs. Ester Terminal Groups: Acetamide derivatives show higher potency than esters, likely due to hydrogen-bonding interactions with the target .

Triazinoindole and Antipyrinyl Derivatives

Comparative Notes:

Biological Activity

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₁₈H₁₇N₃O₂S

- Molecular Weight : 339.41 g/mol

- CAS Number : 332161-02-1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates efficacy against various microbial strains.

- Anticancer Activity : It has been identified as a potential inhibitor of lactate dehydrogenase A (LDHA), which is crucial in cancer metabolism.

The biological activity of this compound is attributed to its structural features, particularly the cyano group and pyridine ring. These components enhance its reactivity and binding affinity to biological targets.

Key Mechanisms:

- Inhibition of LDHA : The compound has been shown to inhibit LDHA with an IC₅₀ value of 1.24 μM, indicating its potential as a lead compound for developing anti-cancer agents .

- Cytotoxic Effects : In cytotoxicity assays, it demonstrated significant inhibition of cancer cell proliferation (EC₅₀ = 0.98 μM) .

Data Summary

| Activity Type | Target | IC₅₀/EC₅₀ Value | Reference |

|---|---|---|---|

| LDHA Inhibition | LDHA | 1.24 μM | |

| Cytotoxicity | MG-63 Cells | 0.98 μM | |

| Antimicrobial | Various Strains | Not specified |

Case Studies

- In Vitro Studies on Cancer Cells : A study focused on the effect of this compound on MG-63 osteosarcoma cells showed that the compound effectively inhibited cell growth at low concentrations .

- Insecticidal Activity : Another investigation explored the use of related compounds as insecticides against Aphis craccivora, showing promising results with LC₅₀ values indicating effective pest control capabilities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using 3-cyano-4,6-dimethylpyridine-2(1H)-thione and chloroacetamide under alkaline conditions (e.g., ethanol with sodium ethoxide). Cyclization of the product under heat yields derivatives, but the open-chain form retains higher bioactivity . Key steps include refluxing in ethanol and purification via crystallization.

Q. How is the structural characterization of this compound validated?

- Methodological Answer : Characterization employs 1H/13C NMR for confirming proton/carbon environments, IR spectroscopy for functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), and elemental analysis (C, H, N, S) to verify purity. X-ray crystallography, as demonstrated for analogous pyrimidine-acetamide derivatives, resolves bond geometries and confirms stereochemistry .

Q. What biological screening methods are used to evaluate its insecticidal activity?

- Methodological Answer : Bioassays against pests like cowpea aphids involve dose-response studies (e.g., LC₅₀ calculations) under controlled conditions. Compound 2 shows higher activity (98% mortality at 500 ppm) compared to cyclized derivatives, attributed to its cyano group and open-chain structure . Standard protocols include topical application or leaf-dip methods with mortality assessments over 24–72 hours.

Advanced Research Questions

Q. How do structural modifications influence bioactivity and structure-activity relationships (SAR)?

- Methodological Answer : SAR studies reveal that the cyano group at position 3 and the thioacetamide side chain are critical for insecticidal activity. Cyclization (e.g., forming thieno[2,3-b]pyridines) reduces activity due to loss of the cyano group and conformational rigidity . Advanced analogs with substituted aryl groups (e.g., 4-methoxyphenyl) or heterocyclic appendages (isoxazol-3-yl) can enhance target specificity .

Q. What computational strategies can predict reactivity or optimize synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, DFT studies on similar pyridine derivatives model charge distribution, aiding in designing substituents for improved binding to biological targets . Molecular docking further evaluates interactions with enzymes like CD73 or acetylcholinesterase .

Q. How can contradictory data on cyclized vs. open-chain derivatives be resolved?

- Methodological Answer : Contradictions arise from differing biological targets or assay conditions. For aphid toxicity, the open-chain form’s cyano group likely interacts with neuronal ion channels, while cyclized derivatives may lack this moiety . Controlled comparative studies (e.g., same assay system, standardized concentrations) and mechanistic profiling (e.g., enzyme inhibition assays) clarify these discrepancies.

Q. What scalable purification techniques ensure high yield and purity?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates, while recrystallization (ethanol/water) purifies the final product. For industrial-scale synthesis, continuous flow reactors and automated crystallization optimize yield (>80%) and reduce impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.